N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-{2-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-{2-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide is a complex organic compound with a molecular formula of C24H18BrClN4O3 and a molecular weight of 525.793 . This compound is notable for its unique structure, which includes a pyrazole ring, a brominated hydroxyphenyl group, and a chlorobenzyl ether moiety. It is often used in scientific research due to its potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-{2-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide typically involves a multi-step process:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or β-keto ester.
Bromination: The hydroxyphenyl group is brominated using bromine or a brominating agent such as N-bromosuccinimide.
Condensation: The brominated hydroxyphenyl group is then condensed with the pyrazole ring using a suitable aldehyde under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-{2-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-{2-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-{2-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme inhibition: The compound may inhibit specific enzymes involved in biological processes.
Receptor binding: It may bind to certain receptors, modulating their activity.
Signal transduction: The compound could affect signal transduction pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-{2-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide can be compared with other similar compounds, such as:
- N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide
- 3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide
These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical reactivity and biological activities.
Properties
Molecular Formula |
C24H18BrClN4O3 |
---|---|
Molecular Weight |
525.8 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-[2-[(2-chlorophenyl)methoxy]phenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H18BrClN4O3/c25-17-9-10-22(31)16(11-17)13-27-30-24(32)21-12-20(28-29-21)18-6-2-4-8-23(18)33-14-15-5-1-3-7-19(15)26/h1-13,31H,14H2,(H,28,29)(H,30,32)/b27-13+ |
InChI Key |
IFFRDSYIQYZCDK-UVHMKAGCSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2C3=NNC(=C3)C(=O)N/N=C/C4=C(C=CC(=C4)Br)O)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2C3=NNC(=C3)C(=O)NN=CC4=C(C=CC(=C4)Br)O)Cl |
Origin of Product |
United States |
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